molecular formula C17H14O2 B14203928 2-Naphthalenol, 7-methoxy-3-phenyl- CAS No. 831171-88-1

2-Naphthalenol, 7-methoxy-3-phenyl-

Cat. No.: B14203928
CAS No.: 831171-88-1
M. Wt: 250.29 g/mol
InChI Key: QPRBAHHSYDBWNJ-UHFFFAOYSA-N
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Description

2-Naphthalenol, 7-methoxy-3-phenyl- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 3rd position on the naphthalenol structure. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .

Preparation Methods

The synthesis of 2-Naphthalenol, 7-methoxy-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of chromium carbene complexes. The reaction typically requires an inert nitrogen atmosphere, tetrahydrofuran as the solvent, and reagents such as 4-dimethylaminopyridine, acetic anhydride, and triethylamine. The reaction mixture is heated to reflux, and the product is purified by silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

2-Naphthalenol, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Naphthalenol, 7-methoxy-3-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antioxidant, and cytotoxic properties.

    Medicine: Its potential therapeutic effects are explored in drug development, particularly for its anti-inflammatory and anti-protozoal activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 7-methoxy-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .

Properties

CAS No.

831171-88-1

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

7-methoxy-3-phenylnaphthalen-2-ol

InChI

InChI=1S/C17H14O2/c1-19-15-8-7-13-10-16(12-5-3-2-4-6-12)17(18)11-14(13)9-15/h2-11,18H,1H3

InChI Key

QPRBAHHSYDBWNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)C3=CC=CC=C3)O

Origin of Product

United States

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